Cas no 1367989-35-2 (N-(3-methoxypropyl)-1-methyl-1H-indol-5-amine)

N-(3-methoxypropyl)-1-methyl-1H-indol-5-amine 化学的及び物理的性質
名前と識別子
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- N-(3-methoxypropyl)-1-methyl-1H-indol-5-amine
- EN300-1273608
- 1367989-35-2
-
- インチ: 1S/C13H18N2O/c1-15-8-6-11-10-12(4-5-13(11)15)14-7-3-9-16-2/h4-6,8,10,14H,3,7,9H2,1-2H3
- InChIKey: HASXDONOHXTCLN-UHFFFAOYSA-N
- SMILES: O(C)CCCNC1C=CC2=C(C=CN2C)C=1
計算された属性
- 精确分子量: 218.141913202g/mol
- 同位素质量: 218.141913202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 16
- 回転可能化学結合数: 5
- 複雑さ: 210
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.2
- トポロジー分子極性表面積: 26.2Ų
N-(3-methoxypropyl)-1-methyl-1H-indol-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1273608-0.25g |
N-(3-methoxypropyl)-1-methyl-1H-indol-5-amine |
1367989-35-2 | 0.25g |
$670.0 | 2023-05-26 | ||
Enamine | EN300-1273608-0.5g |
N-(3-methoxypropyl)-1-methyl-1H-indol-5-amine |
1367989-35-2 | 0.5g |
$699.0 | 2023-05-26 | ||
Enamine | EN300-1273608-2.5g |
N-(3-methoxypropyl)-1-methyl-1H-indol-5-amine |
1367989-35-2 | 2.5g |
$1428.0 | 2023-05-26 | ||
Enamine | EN300-1273608-2500mg |
N-(3-methoxypropyl)-1-methyl-1H-indol-5-amine |
1367989-35-2 | 2500mg |
$1428.0 | 2023-10-02 | ||
Enamine | EN300-1273608-500mg |
N-(3-methoxypropyl)-1-methyl-1H-indol-5-amine |
1367989-35-2 | 500mg |
$699.0 | 2023-10-02 | ||
Enamine | EN300-1273608-100mg |
N-(3-methoxypropyl)-1-methyl-1H-indol-5-amine |
1367989-35-2 | 100mg |
$640.0 | 2023-10-02 | ||
Enamine | EN300-1273608-10000mg |
N-(3-methoxypropyl)-1-methyl-1H-indol-5-amine |
1367989-35-2 | 10000mg |
$3131.0 | 2023-10-02 | ||
Enamine | EN300-1273608-250mg |
N-(3-methoxypropyl)-1-methyl-1H-indol-5-amine |
1367989-35-2 | 250mg |
$670.0 | 2023-10-02 | ||
Enamine | EN300-1273608-1000mg |
N-(3-methoxypropyl)-1-methyl-1H-indol-5-amine |
1367989-35-2 | 1000mg |
$728.0 | 2023-10-02 | ||
Enamine | EN300-1273608-5000mg |
N-(3-methoxypropyl)-1-methyl-1H-indol-5-amine |
1367989-35-2 | 5000mg |
$2110.0 | 2023-10-02 |
N-(3-methoxypropyl)-1-methyl-1H-indol-5-amine 関連文献
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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4. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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8. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
N-(3-methoxypropyl)-1-methyl-1H-indol-5-amineに関する追加情報
N-(3-Methoxypropyl)-1-Methyl-1H-Indol-5-Amine: A Comprehensive Overview
N-(3-Methoxypropyl)-1-Methyl-1H-Indol-5-Amine, also known by its CAS number 1367989-35-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule combines an indole ring system with a substituted amine group, making it a versatile candidate for various chemical modifications and biological studies.
The indole moiety, a heterocyclic aromatic structure, is a common feature in many bioactive compounds, including tryptophan derivatives and certain pharmaceutical agents. In the case of N-(3-Methoxypropyl)-1-Methyl-1H-Indol-5-Amine, the indole ring is further substituted at the 5-position with an N-(3-methoxypropyl) group and at the 1-position with a methyl group. These substituents not only enhance the compound's stability but also contribute to its unique pharmacokinetic properties.
Recent studies have focused on the synthesis and characterization of this compound, particularly its ability to act as a precursor in the development of more complex molecules. Researchers have explored various synthetic routes, including nucleophilic aromatic substitution and coupling reactions, to optimize the production of N-(3-Methoxypropyl)-1-Methyl-1H-Indol-5-Amine. These methods have been refined to improve yield and purity, making the compound more accessible for large-scale applications.
In terms of biological activity, N-(3-Methoxypropyl)-1-Methyl-1H-Indol-5-Amine has shown promise in preliminary assays targeting specific enzyme systems and cellular pathways. For instance, studies have indicated potential inhibitory effects on certain kinases, suggesting its role in anti-inflammatory or anti-cancer therapies. Additionally, the compound's solubility and bioavailability profiles have been evaluated, providing valuable insights into its suitability for oral or parenteral administration.
The integration of computational chemistry techniques has further enhanced our understanding of this compound's properties. Molecular docking studies have revealed favorable interactions with key protein targets, reinforcing its potential as a lead compound in drug discovery programs. Furthermore, quantum chemical calculations have provided detailed insights into the electronic structure of N-(3-Methoxypropyl)-1-Methyl-1H-Indol-5-Amine, aiding in the design of more potent analogs.
From an industrial perspective, the synthesis of CAS No 1367989-35-2 involves multi-step processes that require precise control over reaction conditions to ensure product quality. The use of advanced purification techniques, such as chromatography and crystallization, has been instrumental in achieving high-purity batches of this compound. These advancements have positioned it as a valuable intermediate in the pharmaceutical industry.
In conclusion, N-(3-Methoxypropyl)-1-Methyl-1H-Indol-5-Amine represents a significant advancement in organic synthesis and drug development. Its unique structure, coupled with promising biological activity profiles, positions it as a key player in future therapeutic innovations. As research continues to unfold, this compound is expected to contribute significantly to the development of novel treatments across various therapeutic areas.
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